Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyrrolidine derivative. One common method is the condensation of 3,4-dimethoxybenzaldehyde with pyrrolidine-3-carboxylic acid methyl ester under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
- Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
- Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxylate
- Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxamide
Comparison: Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the 3,4-dimethoxyphenyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-12-5-4-9(6-13(12)18-2)10-7-15-8-11(10)14(16)19-3/h4-6,10-11,15H,7-8H2,1-3H3 |
InChI Key |
MRUMDSULUNDFGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)OC)OC |
Origin of Product |
United States |
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